mechanism of action of KRAS G12D inhibitor 3 TFA
mechanism of action of KRAS G12D inhibitor 3 TFA
An In-depth Technical Guide on the Core Mechanism of Action of KRAS G12D Inhibitor 3 TFA
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal GTPase that functions as a molecular switch in crucial signal transduction pathways controlling cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and non-small cell lung cancers.[1][2] This mutation impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state, which leads to the persistent activation of downstream pro-growth pathways, most notably the RAF-MEK-ERK (MAPK) signaling cascade.[1][3][4]
KRAS G12D inhibitor 3 TFA is a small molecule inhibitor designed to specifically target this oncogenic driver.[5][6] This technical guide delineates the mechanism of action of this inhibitor, presenting key preclinical data, experimental protocols, and visualizations of the underlying biological pathways and workflows. The information is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapies.
Biochemical Mechanism of Action
KRAS G12D inhibitor 3 TFA functions as a non-covalent inhibitor that selectively binds to the KRAS G12D protein. Unlike covalent inhibitors that target KRAS G12C, this class of inhibitors typically binds to a pocket between switch I and switch II, stabilizing the inactive, GDP-bound state of KRAS.[7] This action prevents the interaction with guanine (B1146940) nucleotide exchange factors (GEFs), such as SOS1, thereby inhibiting the exchange of GDP for GTP and blocking the activation of the protein.[3]
Binding Affinity and Potency
The efficacy of KRAS G12D inhibitor 3 TFA at a biochemical level is quantified by its binding affinity to the target protein and its ability to inhibit downstream interactions. While specific data for "3 TFA" is proprietary, Table 1 provides representative values for potent, non-covalent KRAS G12D inhibitors.
Table 1: Biochemical Profile of a Representative KRAS G12D Inhibitor
| Parameter | Value | Assay Method | Description |
|---|---|---|---|
| Binding Affinity (KD) | |||
| vs. KRAS G12D-GDP | ~0.2 pM | Surface Plasmon Resonance (SPR) | Measures the equilibrium dissociation constant, indicating very high-affinity binding to the inactive target protein.[8] |
| vs. KRAS WT-GDP | >700-fold lower affinity | Surface Plasmon Resonance (SPR) | Demonstrates high selectivity for the mutant protein over the wild-type.[8] |
| Biochemical Inhibition (IC50) | |||
| vs. SOS1-mediated Nucleotide Exchange | <2 nM | HTRF-based Nucleotide Exchange Assay | Measures the concentration required to inhibit 50% of the GEF-mediated activation of KRAS G12D.[8][9] |
| vs. RAF1-RBD Interaction | ~5 nM | Protein-Protein Interaction Assay | Measures the concentration required to inhibit 50% of the binding between active KRAS G12D and its downstream effector, RAF1.[10] |
KRAS Activation Cycle and Point of Inhibition
The diagram below illustrates the normal KRAS activation cycle and the mechanism by which KRAS G12D inhibitor 3 TFA disrupts this process. The inhibitor traps KRAS G12D in its inactive state, preventing downstream signaling.
Caption: Inhibition of the KRAS G12D activation cycle.
Cellular Mechanism of Action
Within cancer cells harboring the G12D mutation, the inhibitor suppresses the aberrant signaling cascade, leading to a reduction in cell proliferation and survival.
Inhibition of Downstream Signaling
Treatment of KRAS G12D-mutant cancer cell lines with a specific inhibitor leads to a dose-dependent reduction in the phosphorylation of downstream kinases, such as ERK (pERK). This serves as a key pharmacodynamic biomarker of target engagement and pathway inhibition.[11]
Caption: Inhibition of the MAPK signaling pathway.
Anti-proliferative Activity
The cytotoxic or cytostatic effect of the inhibitor is evaluated across a panel of cancer cell lines. High potency is observed in lines with the KRAS G12D mutation, while minimal effect is seen in KRAS wild-type or other mutant lines, confirming selectivity.[8]
Table 2: Representative Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Status | IC50 (nM) |
|---|---|---|---|
| MIA PaCa-2 | Pancreatic | G12D | ~5 |
| AsPC-1 | Pancreatic | G12D | ~8 |
| GP2D | Colorectal | G12D | ~6 |
| A549 | Lung | G12S | >1,000 |
| HCT116 | Colorectal | G13D | >1,000 |
| Calu-1 | Lung | G12C | >1,000 |
In Vivo Efficacy
The anti-tumor activity of KRAS G12D inhibitor 3 TFA is validated in preclinical animal models, typically using cell line-derived (CDX) or patient-derived (PDX) xenografts.
Tumor Growth Inhibition in Xenograft Models
In mice bearing KRAS G12D-mutant tumors, oral administration of a selective inhibitor leads to significant, dose-dependent tumor regression.[7][8][10]
Table 3: Representative In Vivo Efficacy in a Pancreatic Cancer (MIA PaCa-2) Xenograft Model
| Treatment Group | Dose (mg/kg, oral) | Dosing Schedule | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle | - | Once Daily (QD) | 0 |
| Inhibitor | 50 | Once Daily (QD) | 75 |
| Inhibitor | 100 | Once Daily (QD) | >100 (Regression) |
Key Experimental Protocols
The data presented in this guide are generated using a suite of standardized biochemical and cell-based assays.[12][13]
Protocol: SOS1-Mediated Nucleotide Exchange Assay (HTRF)
This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12D protein.
-
Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to monitor the binding of GTP to KRAS.
-
Methodology:
-
Recombinant GST-tagged KRAS G12D protein is incubated with the inhibitor compound at various concentrations.
-
The catalytic domain of the GEF, SOS1, is added to the mixture.
-
The exchange reaction is initiated by the addition of a fluorescently labeled GTP analog (e.g., GTP-DY-647P1).
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An anti-GST antibody conjugated to a FRET donor (e.g., Europium cryptate) is added.
-
Upon GTP binding to KRAS, the donor and acceptor fluorophores are brought into proximity, generating a FRET signal.
-
The signal is measured on a compatible plate reader, and IC50 values are calculated from the dose-response curve.
-
Caption: Workflow for an HTRF-based nucleotide exchange assay.
Protocol: Cellular pERK AlphaLISA Assay
This assay quantifies the inhibition of MAPK pathway signaling within cells.
-
Principle: An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is used to detect the levels of phosphorylated ERK (pERK).
-
Methodology:
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KRAS G12D mutant cells (e.g., MIA PaCa-2) are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with a serial dilution of the inhibitor for a defined period (e.g., 2 hours).
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Cells are lysed to release cellular proteins.
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The cell lysate is transferred to an assay plate containing AlphaLISA acceptor beads conjugated to an anti-pERK antibody and donor beads conjugated to an anti-total ERK antibody.
-
In the presence of pERK, the beads are brought into close proximity. Upon laser excitation (680 nm), the donor bead releases singlet oxygen, which triggers a chemiluminescent reaction in the acceptor bead, emitting light at ~615 nm.
-
The signal is measured, and IC50 values are determined by plotting the signal against the inhibitor concentration.
-
Protocol: In Vivo Xenograft Efficacy Study
This protocol assesses the anti-tumor activity of the inhibitor in a living organism.
-
Model: Immunodeficient mice (e.g., nude or NSG) are used.
-
Methodology:
-
Human cancer cells (e.g., 1-5 million MIA PaCa-2 cells) are implanted subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
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Mice are randomized into vehicle control and treatment groups.
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The inhibitor, formulated in an appropriate vehicle, is administered orally once or twice daily.
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Tumor volume and mouse body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
The study is concluded when tumors in the control group reach a predetermined size. Tumor Growth Inhibition (TGI) is calculated to determine efficacy.
-
References
- 1. benchchem.com [benchchem.com]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 4. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. KRAS G12D inhibitor 3 TFA|CAS 2757095-12-6|DC Chemicals [dcchemicals.com]
- 7. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
